molecular formula C7H3BrClF3O2S B1272968 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride CAS No. 351003-46-8

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B1272968
CAS No.: 351003-46-8
M. Wt: 323.52 g/mol
InChI Key: YBUJCZFWJSUTSN-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C₇H₃BrClF₃O₂S. It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride typically involves the sulfonylation of 3-Bromo-5-(trifluoromethyl)benzene. This can be achieved by reacting the benzene derivative with chlorosulfonic acid (HSO₃Cl) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Electrophilic Aromatic Substitution: The bromine atom and trifluoromethyl group on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane) at room temperature.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitro compounds, or sulfonating agents can be used. The reactions are often conducted under acidic conditions with the use of catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent for the synthesis of various sulfonyl-containing compounds, which are important intermediates in organic synthesis.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups for studying biological processes.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs with potential therapeutic applications.

    Industry: Applied in the production of specialty chemicals, agrochemicals, and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules. The bromine atom and trifluoromethyl group on the benzene ring can also influence the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

    3-Bromo-5-(trifluoromethyl)benzenesulfonamide: Similar structure but with an amide group instead of a chloride.

    3-Bromo-5-(trifluoromethyl)benzenesulfonic acid: Similar structure but with a hydroxyl group instead of a chloride.

    3-Bromo-5-(trifluoromethyl)benzenesulfonate esters: Similar structure but with ester groups instead of a chloride.

Uniqueness: 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is unique due to its combination of a sulfonyl chloride group with a bromine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and various scientific research applications.

Properties

IUPAC Name

3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O2S/c8-5-1-4(7(10,11)12)2-6(3-5)15(9,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUJCZFWJSUTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381030
Record name 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-46-8
Record name 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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